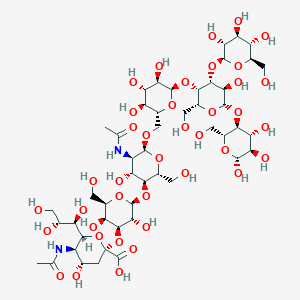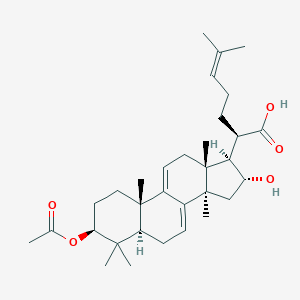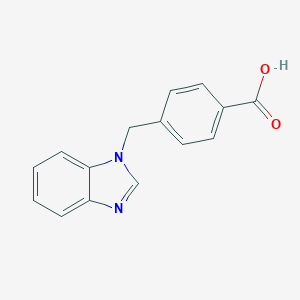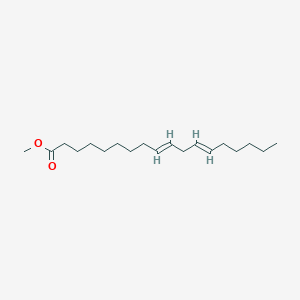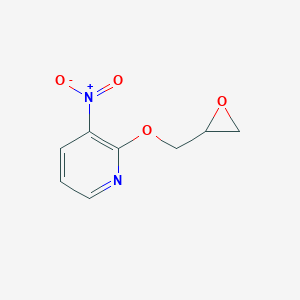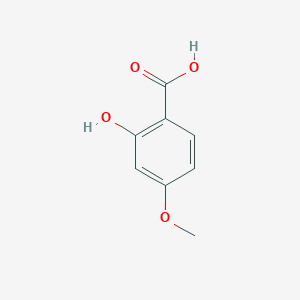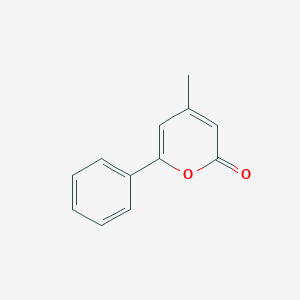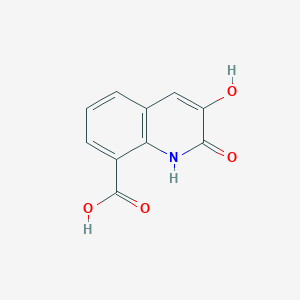
3-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid, also known as quinoline-8-carboxylic acid (QCA), is a heterocyclic organic compound. QCA has been used as a building block for the synthesis of many biologically active compounds. It has also been used in the field of medicinal chemistry for the development of new drugs.
作用机制
The exact mechanism of action of QCA is not fully understood. However, it has been reported that QCA inhibits the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleic acids. Inhibition of DHFR leads to the depletion of nucleic acids, which ultimately results in cell death.
Biochemical and Physiological Effects:
QCA has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. QCA has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the advantages of using QCA in lab experiments is its availability. QCA is commercially available, and its synthesis is relatively simple. Another advantage is its diverse applications. QCA has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of using QCA in lab experiments is its toxicity. QCA has been shown to be toxic to some cell lines.
未来方向
There are several future directions for the research on QCA. One direction is the development of new derivatives of QCA with improved biological activities. Another direction is the investigation of the mechanism of action of QCA in more detail. Furthermore, the use of QCA in combination with other drugs for the treatment of various diseases could be explored. The development of new methods for the synthesis of QCA could also be an area of future research.
Conclusion:
In conclusion, QCA is a heterocyclic organic compound that has been extensively used in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds and has been investigated for its diverse applications. QCA has been shown to have antitumor, antibacterial, antifungal, and antiviral activities. Although QCA has some limitations, its availability and diverse applications make it a valuable compound for scientific research.
合成方法
QCA can be synthesized by the condensation reaction of 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.
科学研究应用
QCA has been extensively used in scientific research for its diverse applications. It has been used as a starting material for the synthesis of various biologically active compounds. QCA has also been used in the field of medicinal chemistry for the development of new drugs.
属性
CAS 编号 |
128715-84-4 |
|---|---|
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC 名称 |
3-hydroxy-2-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-4-5-2-1-3-6(10(14)15)8(5)11-9(7)13/h1-4,12H,(H,11,13)(H,14,15) |
InChI 键 |
BXTVBYCGAGJOPF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)C(=C2)O |
规范 SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)C(=C2)O |
同义词 |
8-Quinolinecarboxylicacid,1,2-dihydro-3-hydroxy-2-oxo-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)



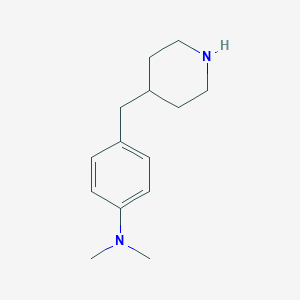
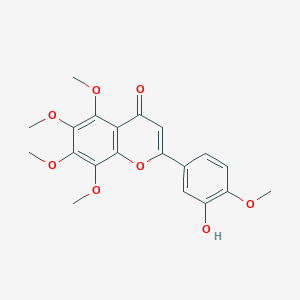
![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)
